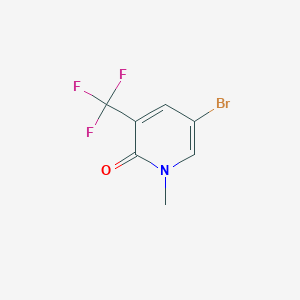
5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one
Vue d'ensemble
Description
5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one, also known as 5-Bromo-1-methyl-3-trifluoromethylpyridin-2(1H)-one, is an important organic compound used in a variety of scientific research applications. It is an organobromine compound with a unique structure, containing a bromine atom and a trifluoromethyl group. 5-Bromo-1-methyl-3-trifluoromethylpyridin-2(1H)-one has been widely investigated for its potential applications in various fields such as organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Medicine: Analgesic and Respiratory Disease Treatment
This compound serves as an intermediate in the synthesis of drugs aimed at treating pain and respiratory diseases . Its structural motif is integral in the development of molecules that can inhibit specific ion channels, such as the transient receptor potential Al (TRPAI) channels, which play a role in sensing environmental stimuli and pain .
Agriculture: Crop Protection
In the agricultural sector, derivatives of trifluoromethylpyridine, which include the 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one, are used to protect crops from pests . These compounds have been incorporated into more than 20 new agrochemicals that have acquired ISO common names, highlighting their significance in modern crop protection strategies .
Materials Science: Engineering Applications
The trifluoromethyl group within this compound is utilized in materials engineering, including applications in thermal-transfer agents, melted metals, surfactants, dyes, acrylics, and thermoplastics . The unique properties conferred by the trifluoromethyl group make it valuable in creating materials with specific desired characteristics.
Environmental Science: Biological and Chemical Functions
Research in environmental science has leveraged the trifluoromethyl group for its biological and chemical functions. New synthetic protocols have been developed, expanding the toolkit for chemists to include -CF3-containing compounds that perform a wide range of functions, potentially including environmental remediation .
Biochemistry: Enzyme Inhibition
In biochemistry, the -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring has shown improved drug potency toward enzyme inhibition. This is due to key hydrogen bonding interactions with proteins, which can be critical in the design of new biochemical tools and drugs .
Pharmacology: Drug Potency and Therapeutic Potential
The compound’s derivatives are explored for their therapeutic potential, including analgesic, antifungal, antihypertensive, antiobesity, and antitumor activities . The trifluoromethyl group’s influence on drug potency is a key area of study, with implications for the development of more effective pharmaceuticals .
Propriétés
IUPAC Name |
5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-3-4(8)2-5(6(12)13)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVIWPJHQDHRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

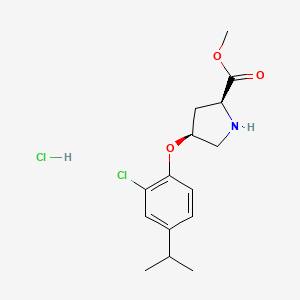
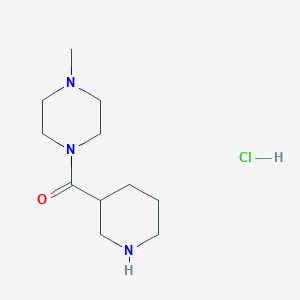
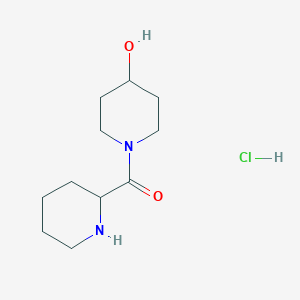
![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)
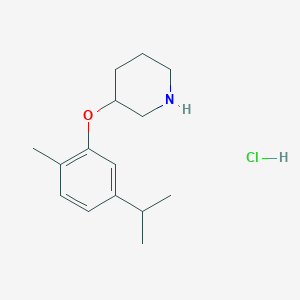

![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)
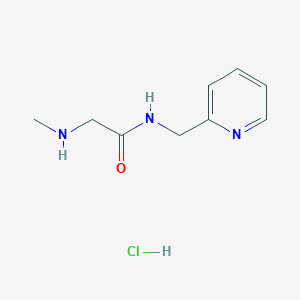
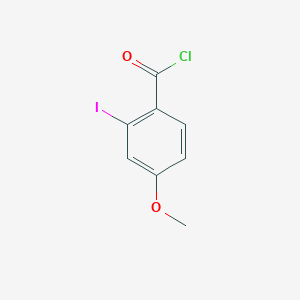
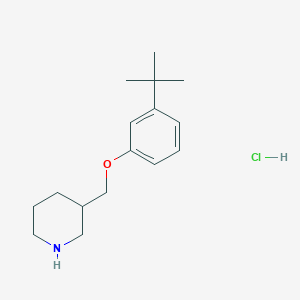
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)
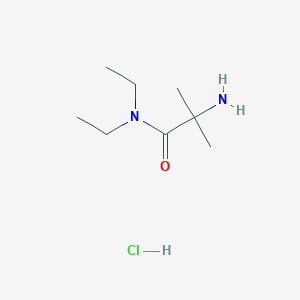
![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)